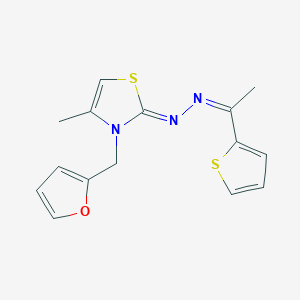

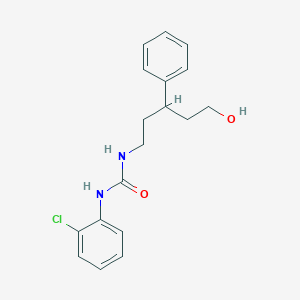

2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Material Applications Research into the synthesis and properties of polyamides and polymers related to aromatic compounds, such as those involving chloro and fluoro substitutions, has shown significant advancements in material science. For instance, Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibited high thermal stability and solubility in polar solvents, indicating their potential applications in creating durable and flexible materials (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Pharmacological Research In the realm of pharmacology, benzamide derivatives have been studied for their potential as inhibitors and therapeutic agents. A study by Mai et al. (2005) on class II-selective histone deacetylase inhibitors synthesized novel compounds showing high selectivity, indicating their potential in treating various diseases by modulating gene expression (Mai et al., 2005). Additionally, the work on alkylating benzamides with melanoma cytotoxicity by Wolf et al. (2004) highlights the synthesis of benzamide derivatives conjugated with cytostatics, showing enhanced toxicity against melanoma cells, suggesting a targeted drug delivery approach for melanoma therapy (Wolf et al., 2004).

Fluorescence and Chemosensor Applications The development of fluorescent chemosensors is another area of interest, where compounds similar to 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide could play a role. Yamaji et al. (2017) synthesized benzamides with pyridine, pyridazine, and pyrazine rings, converting them into difluoroboronated complexes that emitted blue fluorescence, demonstrating potential applications in biological imaging and organic materials (Yamaji et al., 2017).

Chemical Synthesis and Modification The chemical synthesis and modification of compounds bearing structural similarity to 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide have been explored for creating novel pharmaceutical intermediates. Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate, showcasing the versatility of such compounds in drug development (Wang et al., 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c20-16-4-3-5-17(21)18(16)19(24)22-11-10-14-6-8-15(9-7-14)23-12-1-2-13-23/h3-9H,1-2,10-13H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRVVNREDHPGPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)

![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)

![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)

![5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2367405.png)

![N-(2,4-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2367407.png)

![3-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2367409.png)